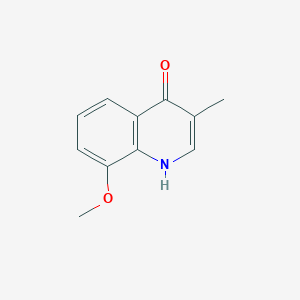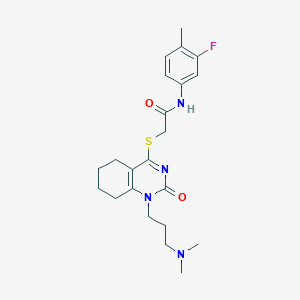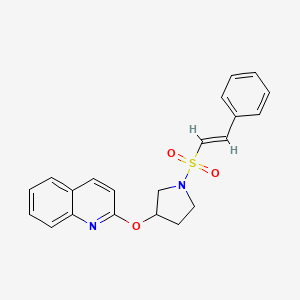![molecular formula C19H20N6 B2616759 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850238-44-7](/img/structure/B2616759.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a pyrazolo[1,5-a]pyrimidine ring system, which is a fused ring system involving a pyrazole ring and a pyrimidine ring. The compound also has a phenyl group (a six-membered carbon ring), a propyl group (a three-carbon chain), and an amine group (a nitrogen atom with a lone pair of electrons).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The imidazole ring and the pyrazolo[1,5-a]pyrimidine ring system would likely contribute to the rigidity of the molecule, while the propyl chain would provide some flexibility .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring, for example, is known to participate in a variety of chemical reactions . The amine group could also be involved in reactions, particularly those involving the formation or breaking of nitrogen-containing bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor . The exact properties would depend on factors like the compound’s exact structure, its stereochemistry, and the presence of any charges or polar groups .
Wissenschaftliche Forschungsanwendungen
Discovery of Potent Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
A novel set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, focusing on their role as inhibitors of phosphodiesterase 1 (PDE1). This enzyme is implicated in various central nervous system (CNS) disorders, including cognitive deficits associated with schizophrenia and Alzheimer's disease. Systematic optimizations led to the identification of ITI-214, a compound with picomolar inhibitory potency for PDE1, demonstrating significant selectivity against other PDE families and efficacy in vivo. This research suggests the potential of such compounds in treating cognitive impairments and other CNS disorders (Li et al., 2016).
Synthesis and Antibacterial Activity
The compound is involved in the synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have shown significant antibacterial activity. This research highlights the potential of such derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Rahmouni et al., 2014).
Antitumor, Antimicrobial, and Antioxidant Potentials
The utility of enaminonitriles for synthesizing various pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, was explored. Many synthesized compounds demonstrated excellent in vitro antitumor activity against specific cancer cell lines, along with high antimicrobial and antioxidant activities. This research underlines the versatile potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment and infection control (Farag & Fahim, 2019).
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-15-12-18(21-8-5-10-24-11-9-20-14-24)25-19(23-15)17(13-22-25)16-6-3-2-4-7-16/h2-4,6-7,9,11-14,21H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQOOPOXGXRRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)
![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)



![N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2616693.png)
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2616694.png)
methanone](/img/structure/B2616695.png)
